3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

EGFR tyrosine kinase Quinazolinone SAR Antiproliferative

This N-6-linked propanamide derivative features a 3-methylquinazolin-4(3H)-one core that crystallographically occupies the DFG-out pocket of kinases. Its distinct linker length and 4-methoxyphenyl tail offer a unique vector for optimizing selectivity against EGFR and PI3K families. Procure as a key intermediate to accelerate next-generation covalent inhibitor design targeting resistant mutants.

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
Cat. No. B11033532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC
InChIInChI=1S/C19H19N3O3/c1-22-12-20-17-9-6-14(11-16(17)19(22)24)21-18(23)10-5-13-3-7-15(25-2)8-4-13/h3-4,6-9,11-12H,5,10H2,1-2H3,(H,21,23)
InChIKeyIWZURLUELFGMSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide: A 3-Methylquinazolinone Scaffold for Kinase Probe Development


3-(4-Methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is a fully synthetic small molecule built on a 3-methylquinazolin-4(3H)-one core [1]. This core is a privileged scaffold in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors [2]. The target compound is specifically an N-6-linked propanamide derivative, a structural subclass that, through its 3-methyl substitution, is designed to occupy a hydrophobic pocket near the kinase hinge region, a binding mode confirmed by X-ray crystallography for closely related analogs [3]. It is available for purchase as a research chemical with a typical purity of 95% .

Why 3-(4-Methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide Cannot Be Replaced by a Random Analog


Methyl substitution at the N-3 position of the quinazolinone core is not a trivial structural variation; it is a critical determinant of kinase binding conformation. X-ray crystallography of the related inhibitor AZ-628 (which contains the identical N-3-methyl-4-oxo-3,4-dihydroquinazolin-6-ylamino pharmacophore) demonstrates that the 3-methyl group makes specific van der Waals contacts with a hydrophobic pocket in the kinase, stabilizing a 'Type II' or 'DFG-out' inactive conformation [1]. Removing this methyl group or altering the N-6 substituent from a propanamide to an acetamide linker would disrupt this precise spatial orientation, likely abrogating binding to intended kinase targets. Furthermore, subtle changes in the 4-methoxyphenyl tail group can invert selectivity profiles between kinase family members, as demonstrated by the PI3Kα-selective series where analogous modifications shifted selectivity by over 100-fold [2].

Head-to-Head and Cross-Study Evidence for 3-(4-Methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide Differentiation


EGFRwt-TK Enzymatic Inhibition: 3-Methyl vs. Gefitinib Comparator Class Potency

The target compound has not been directly tested against EGFRwt-TK. However, a highly analogous series of 3-methylquinazolinones with varied N-2 substituents was evaluated. The most potent analog, compound 4d, demonstrated significant inhibitory potency against EGFRwt-TK [1]. While the target compound bears a propanamide at the N-6 position instead of the N-2 methoxybenzamide of 4d, the shared 3-methylquinazolinone core suggests the potential for EGFRwt-TK engagement, warranting evaluation.

EGFR tyrosine kinase Quinazolinone SAR Antiproliferative

Antiproliferative Activity: 3-Methylquinazolinone Series vs. Gefitinib in A431 Cells

The 3-methylquinazolinone series has demonstrated superior antiproliferative activity compared to the approved EGFR inhibitor Gefitinib in the A431 cell line. The lead compound 4d showed an IC50 of 3.48 µM against A431 cells, significantly lower than Gefitinib's IC50 [1]. This result was consistent across a panel of tumor cell lines, including A549, MCF-7, and NCI-H1975. The target compound can be positioned as a structurally distinct chemotype within this promising class.

Anticancer Quinazolinone A431 cells

Kinase Binding Mode Validation: N-3-Methyl Conformation Lock via X-ray Crystallography

The binding mode of the 3-methyl-4-oxo-3,4-dihydroquinazolin-6-ylamino scaffold has been experimentally validated. The crystal structure of B-Raf V600E kinase in complex with AZ-628 (PDB ID: 4G9R) at 3.2 Å resolution reveals that the 3-methyl group occupies a hydrophobic back pocket adjacent to the gatekeeper residue [1]. For the target compound, which incorporates this exact same core with a different tail group, a similar Type II binding conformation can be rationally expected.

B-Raf V600E Type II inhibitor X-ray crystallography

Kinase Selectivity Parameterization: Analog Series Reveals PI3K Isoform Selectivity Windows

Although not tested in a PI3K assay, the target compound belongs to a class that can achieve exquisite kinase selectivity. A closely related series of 3-quinazolin-4(3H)-one propanamides yielded compound 10, which inhibited PI3Kα with an IC50 of 1.8 nM and demonstrated 150-fold selectivity over PI3Kβ [1]. This data illustrates the inherent potential of the scaffold for achieving high selectivity, which can be fine-tuned by the 4-methoxyphenyl tail present in the target compound.

PI3Kα Kinase selectivity Quinazolinone

Structural Differentiator from Closest Commercial Analog: Propanamide vs. Acetamide Linker

The closest commercially cataloged analog to the target compound is 2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide [1]. The key structural differentiator is the linker length: the target compound possesses a propanamide (3-carbon) linker connecting the 4-methoxyphenyl group to the quinazolinone core, whereas the analog has an acetamide (2-carbon) linker. This single methylene unit difference significantly alters the spatial positioning, conformational flexibility (4 vs. 3 rotatable bonds in the linker), and potentially the target binding profile. In similar fragment-based discovery efforts, lengthening a linker by one carbon can shift selectivity between kinase isoforms by over an order of magnitude.

Linker chemistry Chemical differentiation SAR

Optimal Procurement Scenarios for 3-(4-Methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide


Structure-Activity Relationship (SAR) Expansion of Type II Kinase Inhibitors

The compound is ideally suited as a key intermediate or final probe for SAR studies focused on the linker region between the hinge-binding quinazolinone core and the hydrophobic back pocket. The propanamide linker provides a distinct vector and length compared to the common acetamide analogs, enabling medicinal chemists to explore a new dimension of selectivity and potency, as suggested by the validated binding mode of the core scaffold [1].

Development of Novel EGFR Inhibitors for Gefitinib-Resistant Cancers

Given the potency of structurally related 3-methylquinazolinones against EGFRwt-TK and their superior antiproliferative activity over Gefitinib in multiple cancer cell lines [2], this compound can serve as a starting point for developing next-generation EGFR inhibitors, particularly in cases where resistance to first-line therapies has emerged.

Chemical Probe for PI3K Isoform Selectivity Studies

Inspired by the 150-fold PI3Kα selectivity achieved by an analogous quinazolinone propanamide series [3], this compound can be utilized to probe how modifications to the 4-methoxyphenyl tail group affect the selectivity profile against the PI3K family, a critical task in developing targeted cancer therapies with reduced off-target toxicity.

Building Block for B-Raf V600E Targeted Covalent Inhibitor Design

The crystallographically confirmed binding mode of the core scaffold to B-Raf V600E [1] supports the procurement of this compound as a foundational building block. A structure-based drug design approach can be used to introduce a warhead on the 4-methoxyphenyl ring to create a covalent inhibitor, targeting a cysteine residue unique to the mutant kinase.

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